molecular formula C27H35N3O4S B2696121 N-[1-(4-methylphenyl)-2-morpholin-4-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 930427-67-1

N-[1-(4-methylphenyl)-2-morpholin-4-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

Cat. No.: B2696121
CAS No.: 930427-67-1
M. Wt: 497.65
InChI Key: SHUGXDBGTUYWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-methylphenyl)-2-morpholin-4-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a structurally complex molecule featuring a piperidine-4-carboxamide core substituted with a morpholine-ethyl-4-methylphenyl group and an (E)-2-phenylethenylsulfonyl moiety. The piperidine ring is a common scaffold in medicinal chemistry, often associated with bioactivity due to its conformational flexibility and ability to engage in hydrogen bonding . The morpholine ring contributes to solubility and metabolic stability, while the (E)-styryl sulfonyl group may influence electronic properties and receptor interactions. Carboxamide derivatives, such as this compound, are critical intermediates in organic synthesis and drug development due to their versatility in forming hydrogen bonds and enhancing binding specificity .

Properties

IUPAC Name

N-[1-(4-methylphenyl)-2-morpholin-4-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O4S/c1-22-7-9-24(10-8-22)26(21-29-16-18-34-19-17-29)28-27(31)25-11-14-30(15-12-25)35(32,33)20-13-23-5-3-2-4-6-23/h2-10,13,20,25-26H,11-12,14-19,21H2,1H3,(H,28,31)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUGXDBGTUYWMA-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN2CCOCC2)NC(=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(CN2CCOCC2)NC(=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-methylphenyl)-2-morpholin-4-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, often referred to as a sulfonamide compound, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a morpholine ring, a piperidine moiety, and a sulfonamide group. The synthesis typically involves multi-step reactions including the formation of the morpholine and piperidine rings, followed by sulfonation and carboxamide formation. The detailed synthetic pathway is crucial for understanding its biological activity.

Antifungal Activity

Recent studies have indicated that compounds similar to this compound exhibit antifungal properties. For instance, related morpholine derivatives were tested against various fungal strains such as Fusarium oxysporum and Alternaria solani, showing moderate antifungal activity at concentrations around 50 μg/mL .

Anticancer Properties

Emerging research suggests that sulfonamide derivatives may have anticancer effects. For example, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation in vitro. A study demonstrated that certain sulfonamides could induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, affecting cellular responses.
  • Cell Cycle Interference : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to reduced proliferation.

Case Studies

  • Antifungal Testing : A series of morpholine derivatives were synthesized and tested for antifungal activity against Gibberella zeae. The results indicated that some compounds had comparable efficacy to established antifungal agents .
  • Anticancer Efficacy : In vitro studies on piperidine-based sulfonamides demonstrated significant cytotoxicity against breast and prostate cancer cells, with IC50 values indicating potent activity at low concentrations .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsTested AgainstObserved Effect
AntifungalMorpholine DerivativesFusarium oxysporum, Alternaria solaniModerate antifungal activity
AnticancerSulfonamide DerivativesBreast and prostate cancer cellsInduced apoptosis
Enzyme InhibitionVariousSpecific enzyme assaysInhibition observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically relevant analogs, including opioid receptor ligands, sulfonamide derivatives, and piperidine/piperazine-based molecules. Key comparisons are outlined below:

Piperidine-Based Opioid Analogs (W-18, W-15, and Fentanyl)

  • W-18: 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide Features a 2-piperidinylidene core with a nitro-substituted phenylethyl group and 4-chlorophenylsulfonamide. Unlike the target compound, W-18 lacks a morpholine ring and carboxamide group, but shares the sulfonamide functionality.
  • W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide

    • Contains a 2-piperidinylidene core with a simpler phenylethyl substituent and 4-chlorobenzenesulfonamide.
    • Both W-15 and the target compound utilize sulfonamide/sulfonyl groups, but W-15’s lack of a carboxamide or morpholine moiety may reduce solubility .
  • Fentanyl: N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide A 4-piperidinyl opioid with a phenylethyl group and propionamide side chain. However, fentanyl’s propionamide group and absence of sulfonyl/morpholine substituents highlight divergent pharmacophores .

Morpholine- and Sulfonamide-Containing Derivatives

  • N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
    • This compound (from ) shares a morpholine ring and sulfonamide group with the target molecule.
    • Key differences include a pyrimidine-thioether linkage and bromo/methoxy substituents, which may alter electronic properties and steric bulk compared to the target’s (E)-styryl sulfonyl group .

Piperazine Carboxamide Analogs

  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
    • A piperazine-based carboxamide with a 4-chlorophenyl group and ethyl side chain.
    • Piperazine rings (six-membered with two nitrogens) exhibit distinct conformational dynamics compared to piperidine (one nitrogen). The target compound’s morpholine-ethyl group may enhance lipid solubility relative to this analog’s ethyl substituent .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Pharmacological Notes
N-[1-(4-methylphenyl)-2-morpholin-4-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide Piperidine-4-carboxamide 4-Methylphenyl-morpholinylethyl; (E)-styryl sulfonyl Potential opioid receptor modulation (inferred from piperidine-4 positioning)
W-18 2-Piperidinylidene 4-Nitrophenylethyl; 4-chlorophenylsulfonamide High electrophilicity; cytotoxic
W-15 2-Piperidinylidene Phenylethyl; 4-chlorobenzenesulfonamide Simplified sulfonamide scaffold
Fentanyl 4-Piperidinyl Phenylethyl; N-phenylpropanamide µ-opioid receptor agonist
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine 4-Chlorophenyl; ethyl Intermediate in organic synthesis

Research Findings and Implications

  • The morpholine ring may improve blood-brain barrier penetration compared to simpler amines .
  • Synthetic Challenges : Crystallographic validation (e.g., via SHELX ) is critical for confirming stereochemistry, particularly for the (E)-configured styryl group and morpholine-ethyl chain.
  • Pharmacological Hypotheses : The piperidine-4-carboxamide motif aligns with fentanyl’s 4-piperidinyl pharmacophore, suggesting possible µ-opioid receptor affinity. However, the sulfonyl and morpholine groups could modulate selectivity or off-target effects .

Q & A

Basic: What are the recommended synthetic routes for N-[1-(4-methylphenyl)-2-morpholin-4-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, and how can purity be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the morpholine-ethyl-p-tolyl intermediate. Key steps include:

  • Coupling Reactions : Amide bond formation between the piperidine-4-carboxamide core and the sulfonylated phenylethenyl group using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmosphere .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating intermediates. Final purity (>95%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
  • Characterization : NMR (¹H/¹³C, COSY for coupling verification), high-resolution mass spectrometry (HRMS), and FT-IR to validate functional groups .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement : SHELXL (v.2018/3) for structure solution and refinement. Hydrogen atoms are placed geometrically, and non-hydrogen atoms are refined anisotropically .
  • Validation : Check for R-factor convergence (<5%), residual electron density (<0.5 eÅ⁻³), and adherence to Cambridge Structural Database (CSD) guidelines .

Advanced: How can researchers resolve contradictions between computational docking predictions and experimental binding assay data for this compound?

Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies:

  • Enhanced Sampling MD Simulations : Run molecular dynamics (e.g., GROMACS) with explicit solvent (TIP3P water) to explore ligand-receptor conformational landscapes .
  • Binding Free Energy Calculations : Use MM-PBSA/GBSA to account for solvation and entropy effects, which docking scores often neglect .
  • Experimental Cross-Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for kinetic profiling .

Advanced: How should researchers address stereochemical uncertainties in the synthesis of this compound?

Methodological Answer:
The ethyl-morpholine-p-tolyl moiety introduces a stereocenter. To ensure enantiopurity:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) during key coupling steps to induce stereoselectivity .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated spectra .

Advanced: What experimental strategies are recommended for analyzing conflicting crystallographic data (e.g., twinning vs. disorder)?

Methodological Answer:
Contradictions may arise from crystal twinning or disorder:

  • Twinning Detection : Use PLATON’s TWIN analysis. If detected (twin law >0.1), refine using HKLF5 format in SHELXL .
  • Disorder Modeling : Split occupancy refinement for disordered atoms (e.g., sulfonyl group), constrained via SIMU/DELU commands in SHELXL .
  • Cross-Validation : Compare with spectroscopic data (e.g., solid-state NMR) to confirm atom positions .

Basic: What safety protocols are essential when handling this compound in vitro?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution .
  • First Aid : For skin contact, wash with soap/water (15 min); for inhalation, move to fresh air and seek medical attention .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can solubility challenges for in vivo studies be methodologically addressed?

Methodological Answer:

  • Co-Solvent Systems : Use 10% DMSO + 40% PEG-300 in saline for intravenous administration .
  • Nanoparticle Formulation : Prepare PLGA nanoparticles (oil-in-water emulsion) to enhance bioavailability .
  • Solubility Screening : Perform phase-solubility studies with cyclodextrins (e.g., HP-β-CD) at physiological pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.